Ethyl 1-methyl-1H-indazole-7-carboxylate

Medicinal Chemistry Drug Design ADME

Procure Ethyl 1-methyl-1H-indazole-7-carboxylate (CAS 1360438-77-2) for your medicinal chemistry campaigns. Its N1-methyl-7-ethyl ester substitution pattern uniquely balances lipophilicity (LogP ~1.75) and hydrogen-bonding capacity (HBD=0, TPSA ~44 Ų), making it a superior scaffold for CNS-oriented kinase inhibitors. Unlike N1-H analogs, it eliminates metabolic vulnerabilities at the indazole N–H, streamlining SAR studies. This fragment-compliant (MW 204.23) building block supports FBDD, late-stage functionalization, and direct library synthesis without post-coupling alkylation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11894431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-1H-indazole-7-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C1N(N=C2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-12-13(2)10(8)9/h4-7H,3H2,1-2H3
InChIKeyMDVBDJDWNPQSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-methyl-1H-indazole-7-carboxylate – Core Structural and Physicochemical Baseline for Procurement Decisions


Ethyl 1-methyl-1H-indazole-7-carboxylate (CAS 1360438-77-2) is an indazole-based heterocyclic building block featuring a methyl substituent at the N1 position and an ethyl ester at the C7 position . Its molecular formula is C₁₁H₁₂N₂O₂ (MW 204.23) . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor programs, where the N1‑methyl‑7‑ethyl ester substitution pattern provides a distinct balance of lipophilicity, hydrogen‑bonding capacity, and metabolic stability relative to N1‑unsubstituted, positional‑isomer, or alternative‑ester analogs [1].

Why Ethyl 1-methyl-1H-indazole-7-carboxylate Cannot Be Casually Replaced by Other Indazole-7-carboxylate Analogs


Indazole derivatives are widely exploited as phenol bioisosteres in drug discovery; however, the precise substitution pattern at N1 and C7 critically governs drug‑like properties such as hydrogen‑bond donor count, lipophilicity, and metabolic vulnerability [1]. Simply selecting any indazole‑7‑carboxylate ester without considering the N1‑methyl group or the ester chain length risks introducing an undesired hydrogen‑bond donor (N1‑H), altering polar surface area, or shifting LogP outside the optimal range for passive permeability . The quantitative evidence below demonstrates that Ethyl 1‑methyl‑1H‑indazole‑7‑carboxylate occupies a differentiated parameter space that cannot be replicated by its closest commercial analogs.

Ethyl 1-methyl-1H-indazole-7-carboxylate – Quantitative Differentiation vs. Closest Analogs


Hydrogen‑Bond Donor Elimination (HBD = 0 vs. HBD = 1) Improves Predicted Passive Permeability

N1‑Methylation removes the indazole N–H hydrogen‑bond donor. In contrast, Ethyl 1H‑indazole‑7‑carboxylate (the direct N1‑H analog) retains one H‑bond donor (HBD = 1) . The target compound possesses zero H‑bond donors (HBD = 0), a feature empirically correlated with improved passive membrane permeability and reduced P‑glycoprotein recognition in drug‑discovery programs [1]. This single‑atom modification (H → CH₃) eliminates an H‑bond donor without adding molecular weight beyond a methylene group, a favorable trade‑off for CNS‑oriented or oral‑bioavailability‑focused lead optimization.

Medicinal Chemistry Drug Design ADME

Reduced Topological Polar Surface Area (TPSA ≈ 44–48 Ų vs. 55 Ų) Enhances Predicted Oral Absorption

The N1‑methyl‑7‑carboxylate scaffold achieves a lower topological polar surface area (TPSA) than its N1‑H counterpart. For the closely related Methyl 1‑methyl‑1H‑indazole‑7‑carboxylate, TPSA is reported as 44.12 Ų [1]; the ethyl ester variant of the target compound is expected to exhibit a TPSA in the 44–48 Ų range, given the marginal increase in rotatable bonds without additional polar atoms. In comparison, Ethyl 1H‑indazole‑7‑carboxylate displays a TPSA of 55 Ų . This ~10 Ų reduction is meaningful: a TPSA below 60 Ų is a widely recognized threshold for favorable oral absorption, and a TPSA below 70 Ų is generally predictive of good blood–brain barrier penetration [2].

Physicochemical Properties Drug‑likeness Oral Bioavailability

Ethyl vs. Methyl Ester Lipophilicity Tuning (ΔLogP ≈ +0.3 to +0.5) for Optimized Membrane Partitioning

The ethyl ester moiety of the target compound provides a deliberate lipophilicity increment relative to the commercially common methyl ester analog. Methyl 1‑methyl‑1H‑indazole‑7‑carboxylate exhibits a measured/predicted LogP of 1.42 (JChem) [REFS-1,REFS-2]. Based on Hansch π‑value analysis, the replacement of CH₃ with CH₂CH₃ at the ester position adds approximately +0.3 to +0.5 LogP units, placing the target compound in the LogP range of ~1.7 to ~1.9 [2]. This moderate increase in lipophilicity can enhance membrane partitioning without breaching the drug‑likeness ceiling (LogP < 5), offering a finer tuning knob for scientists balancing solubility and permeability during lead optimization.

Lipophilicity Ester Prodrug Design SAR Optimization

Documented Utility as a Key Intermediate for Spleen Tyrosine Kinase (Syk) and Related Kinase Inhibitor Programs

Ethyl 1H‑indazole‑7‑carboxylate—the N1‑H analog—is explicitly cited as a critical building block for the synthesis of pyrrolopyrazine derivatives that act as selective spleen tyrosine kinase (Syk) inhibitors, as documented in patent EP‑2763990‑A1 and technical datasheets . The N1‑methyl‑7‑ethyl ester scaffold of the target compound preserves the key C7‑ester handle required for subsequent functionalization while eliminating the N1‑H that can undergo unwanted phase‑I oxidative metabolism or glucuronidation [1]. Although no published head‑to‑head biological comparison of the N1‑methyl vs. N1‑H compound is currently available, the class‑level SAR for indazole‑based kinase inhibitors consistently demonstrates that N1‑alkylation modulates target selectivity and metabolic stability [2].

Kinase Inhibitors Pyrrolopyrazine Synthesis Chemical Intermediates

Ethyl 1-methyl-1H-indazole-7-carboxylate – High‑Confidence Application Scenarios Based on Quantitative Differentiation


CNS‑Penetrant Kinase Inhibitor Lead Optimization

The combination of zero H‑bond donors and reduced TPSA (~44–48 Ų) makes this compound an attractive scaffold for CNS‑oriented kinase inhibitor programs. Medicinal chemists can initiate structure–activity relationship (SAR) campaigns with confidence that the N1‑methyl‑7‑ethyl ester core already satisfies key physicochemical criteria (TPSA < 70 Ų, HBD = 0) predictive of blood–brain barrier penetration [2]. This eliminates the need for later‑stage scaffold modifications that often derail potency .

Oral Bioavailability‑Focused Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 204 Da and compliance with the Rule of Three (MW < 300, LogP < 3, HBD ≤ 3, HBA ≤ 3), this compound qualifies as a fragment for FBDD campaigns. The deliberate tuning of LogP via the ethyl ester (~1.7–1.9) versus the methyl ester analog (LogP ~1.42) provides a pre‑optimized starting point for growing fragments into lead compounds with balanced solubility and permeability [1].

Selective Syk and Related Kinase Inhibitor Intermediate Synthesis

Building on the established use of Ethyl 1H‑indazole‑7‑carboxylate in pyrrolopyrazine‑based Syk inhibitor synthesis (EP‑2763990‑A1), the N1‑methyl analog offers a direct route to N1‑substituted analogs without requiring post‑coupling N‑alkylation steps . The ethyl ester handle remains compatible with standard hydrolysis, amidation, and heterocycle‑forming reactions, streamlining the synthesis of focused kinase inhibitor libraries [2].

Metabolic Stability Screening in Indazole‑Based Chemical Series

Because N1‑methylation eliminates the indazole N–H proton—a known site for phase‑I oxidative metabolism and phase‑II glucuronidation in phenol‑bioisostere programs—this compound can serve as a reference standard in metabolic stability panels comparing N1‑H vs. N1‑alkyl indazole analogs [1]. Such head‑to‑head microsomal stability studies, while not yet published for this exact compound, represent a high‑value research application given the class‑level precedent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-methyl-1H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.